AXL Enzymatic Potency vs. Bemcentinib
In cell-free enzymatic assays, Axl-IN-17 exhibits an AXL IC₅₀ of 3.2 ± 0.3 nM [1]. This represents a 4.4-fold increase in potency compared to the clinical-stage AXL inhibitor Bemcentinib (R428/BGB324), which demonstrates an AXL IC₅₀ of 14 nM in equivalent biochemical assays . Both compounds are orally active and have been evaluated in tumor xenograft models. The enhanced intrinsic potency of Axl-IN-17 may permit lower dosing or achieve deeper target suppression at equivalent concentrations.
| Evidence Dimension | AXL enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.2 ± 0.3 nM |
| Comparator Or Baseline | Bemcentinib (R428): 14 nM |
| Quantified Difference | 4.4-fold lower IC₅₀ (higher potency) |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
Researchers requiring maximal AXL target suppression at minimal compound concentrations should consider Axl-IN-17 over Bemcentinib due to its 4.4-fold superior enzymatic potency.
- [1] Lan Y, Peng X, Ji Y, Su Y, Duan W, Ai J, Zhang H. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. Eur J Med Chem. 2024;265:116045. PMID: 38128234. View Source
